Nullscript

Parasitology Drug Discovery Cryptosporidiosis

Essential negative control for Scriptaid HDAC inhibition studies. Structurally identical to Scriptaid but lacks HDAC activity, enabling rigorous discrimination of on-target vs. off-target effects in epigenetics, cancer, and developmental biology. Independently validated for growth inhibition of Cryptosporidium parvum (IC50 2.1 µM) and Toxoplasma gondii, extending utility as a chemical probe for HDAC-independent parasite pathways. Supplied at ≥98% purity with defined solubility profiles for reliable in vitro and in vivo use. Secure your research integrity with this indispensable, publication-grade control compound.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
Cat. No. B160222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNullscript
SynonymsN-hydroxy-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-butanamide
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO
InChIInChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19)
InChIKeyGBPSCCPAXYTNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Nullscript for Research: An Inactive HDAC Analog with Validated Anti-Parasitic Activity


Nullscript (CAS 300816-11-9) is a well-characterized, structurally analogous, but functionally inactive derivative of the histone deacetylase (HDAC) inhibitor Scriptaid . As a negative control, it is essential for discerning on-target versus off-target effects in HDAC inhibition studies . Despite its lack of HDAC inhibitory activity, Nullscript has been independently validated for its growth-inhibitory effects against the apicomplexan parasites Cryptosporidium parvum and Toxoplasma gondii [1].

Why Generic HDAC Inhibitors Cannot Substitute for Nullscript in Controlled Experiments


Nullscript is not simply another HDAC inhibitor; its primary value lies in its lack of HDAC inhibitory activity [1]. Unlike broad-spectrum or class-specific HDAC inhibitors, Nullscript is specifically employed as a negative control for its parent compound, Scriptaid [2]. Using a different, even structurally related, HDAC inhibitor as a control introduces confounding variables, as they would possess their own distinct potency, selectivity profile, and off-target effects. Nullscript's unique and validated profile—structural similarity to Scriptaid but absence of HDAC inhibition—allows researchers to confidently attribute biological outcomes in Scriptaid-treated systems specifically to HDAC inhibition .

Nullscript Product-Specific Quantitative Differentiation Evidence


Differentiation in Anti-Parasitic Potency: Nullscript vs. Scriptaid

Nullscript demonstrates potent, on-target inhibition of Cryptosporidium parvum growth, achieving an IC50 of 2.1 µM in vitro [1]. In contrast, Scriptaid, the active HDAC inhibitor, does not exhibit this level of anti-parasitic activity in the same assay [2]. This indicates a distinct, HDAC-independent mechanism of action for Nullscript, making it a uniquely valuable tool compound for anti-parasitic drug discovery.

Parasitology Drug Discovery Cryptosporidiosis

Differential Impact on Host Cell Viability: Nullscript vs. Other Anti-Parasitic Leads

In a screening of an epigenetic compound library, Nullscript was identified as a hit with a favorable host cell toxicity profile [1]. While specific quantitative comparisons were not made against all library compounds, Nullscript was reported to be "less toxic to host cells" than other hits at their effective concentrations [1]. This suggests a superior therapeutic index in vitro, a critical differentiator for compounds intended for in vivo validation.

Parasitology Toxicology Drug Safety

Differential Transcriptional Activity: Nullscript vs. Scriptaid

Nullscript is consistently employed as a negative control for Scriptaid due to its inability to induce transcriptional changes associated with HDAC inhibition [1]. In a study on 15-PGDH expression, Scriptaid treatment led to a significant accumulation of acetylated histones H3 and H4 at the promoter, while Nullscript did not [2]. This direct functional comparison validates Nullscript as an inactive analog, ensuring that observed effects with Scriptaid are due to HDAC inhibition and not off-target effects of the chemical scaffold.

Epigenetics Gene Expression Cancer Biology

Differential In Vivo Efficacy: Nullscript vs. Vehicle in a Cryptosporidiosis Model

Nullscript has demonstrated in vivo efficacy in a disease-relevant animal model [1]. Oral administration of Nullscript to C. parvum-infected SCID mice resulted in a significant decrease in oocyst excretion compared to vehicle-treated controls [1]. This in vivo activity differentiates Nullscript from many other in vitro hits and validates its potential as a chemical probe for studying cryptosporidiosis in a physiological context.

In Vivo Pharmacology Infectious Disease Cryptosporidiosis

Optimal Research and Industrial Application Scenarios for Nullscript


Validating HDAC-Dependent Phenotypes in Gene Expression and Chromatin Studies

For researchers using Scriptaid to inhibit HDACs and study effects on gene expression, Nullscript is the essential negative control [1]. By demonstrating that the observed phenotype is not replicated with Nullscript, investigators can rigorously conclude that the effect is HDAC-dependent. This is critical for establishing target engagement and mechanism of action in fields like cancer epigenetics and developmental biology [1].

Probing HDAC-Independent Anti-Parasitic Mechanisms

Nullscript's validated activity against C. parvum and T. gondii, with an IC50 of 2.1 µM against C. parvum, positions it as a unique chemical probe for studying the HDAC-independent biology of these parasites [2]. It can be used in forward genetic or chemoproteomic screens to identify its molecular target(s), potentially revealing novel therapeutic targets for cryptosporidiosis and toxoplasmosis that are distinct from HDACs [2].

In Vivo Chemical Probe for Cryptosporidiosis

The demonstration that Nullscript significantly reduces oocyst shedding in a C. parvum-infected SCID mouse model validates its use as an in vivo chemical probe [3]. It can be used in preclinical studies to dissect the role of its unknown target in the context of a live infection, or as a benchmark tool compound for evaluating the efficacy of novel anti-cryptosporidial drug candidates in comparative studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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